![molecular formula C13H12BrF3N4OS B2664752 4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034381-78-5](/img/structure/B2664752.png)
4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as [1,2,4]triazolo[4,3-a]pyridine derivatives . These compounds have been studied for their potential as bromodomain inhibitors, which are promising therapeutic targets for treating various diseases, including cancers .
Synthesis Analysis
An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . The process involved chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are similar in structure to the specified compound, can be synthesized using both conventional chemical methods and modern microwave techniques. This approach offers higher yields in shorter times than traditional methods (Youssef, Azab, & Youssef, 2012).
Heterocyclic Compound Synthesis : The compound is part of a group used in the synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. These processes are integral to the development of compounds with potential biological activities (Abunada et al., 2008).
Metal-Free Synthesis of Biologically Important Structures : The synthesis of biologically important structures like 1,2,4-triazolo[1,5-a]pyridines can be performed through direct metal-free oxidative N-N bond formation. This method is notable for its short reaction time and high yields (Zheng et al., 2014).
Biological and Pharmacological Applications
Cardiovascular Agents : Certain 1,2,4-triazolo[1,5-a]pyrimidines, which are structurally related, have shown promise as cardiovascular agents, exhibiting coronary vasodilating and antihypertensive activities. This suggests potential therapeutic applications in cardiovascular diseases (Sato et al., 1980).
Microbiological Activity : Some novel spiro heterocycles containing a triazine nucleus, to which the compound is structurally related, have been synthesized and demonstrated inhibitory action against gram-positive and gram-negative microorganisms. This indicates potential use in developing antimicrobial agents (Dabholkar & Ravi, 2010).
Mécanisme D'action
Compounds containing [1,2,4]triazolo[4,3-a]pyridine derivatives have been proposed as bromodomain inhibitors with micromolar IC50 values . Bromodomains, such as those found in BRD4, recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Orientations Futures
The future research directions for this compound could involve further exploration of its potential as a bromodomain inhibitor . Given the promising therapeutic potential of bromodomain inhibitors for treating various diseases, including cancers , this compound could be a valuable subject of future research.
Propriétés
IUPAC Name |
4-bromo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N4OS/c14-8-4-9(23-6-8)12(22)18-5-11-20-19-10-3-7(13(15,16)17)1-2-21(10)11/h4,6-7H,1-3,5H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXYSTZRDBHZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC(=CS3)Br)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.